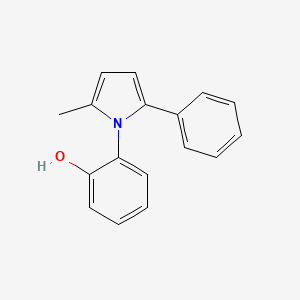
o-(2-Methyl-5-phenylpyrrol-1-yl)phenol
Overview
Description
o-(2-Methyl-5-phenylpyrrol-1-yl)phenol: is an organic compound with the molecular formula C17H15NO. It is a phenolic derivative characterized by the presence of a pyrrole ring substituted with a methyl and phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing phenolic compounds involves nucleophilic aromatic substitution.
Ipso-Hydroxylation of Arylboronic Acids: A green and efficient method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H2O2/HBr as reagents.
Industrial Production Methods: Industrial production of phenolic compounds often involves large-scale nucleophilic aromatic substitution reactions. The use of transition-metal catalysis and green chemistry principles is becoming increasingly popular to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Quinones can be reduced back to hydroquinones using reducing agents like sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution, making it highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Na2Cr2O7, Fremy’s salt
Reduction: NaBH4
Electrophilic Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups under acidic or basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Substituted phenols with electrophilic groups at ortho and para positions.
Scientific Research Applications
Chemistry:
Organic Synthesis: o-(2-Methyl-5-phenylpyrrol-1-yl)phenol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Phenolic compounds are studied for their antioxidant properties and potential biological activities.
Medicine:
Pharmaceutical Development: This compound is explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry:
Material Science: Phenolic compounds are used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of o-(2-Methyl-5-phenylpyrrol-1-yl)phenol involves its interaction with various molecular targets. The hydroxyl group in the phenol moiety can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The pyrrole ring can participate in π-π interactions and electron transfer processes, contributing to its biological activity .
Comparison with Similar Compounds
Phenol: A simple aromatic compound with a hydroxyl group attached to a benzene ring.
Anisole: A methoxy-substituted phenol used in various chemical industries.
Benzoic Acid, o-(2-methyl-5-phenylpyrrol-1-yl)-: A similar compound with a carboxylic acid group instead of a hydroxyl group.
Uniqueness: o-(2-Methyl-5-phenylpyrrol-1-yl)phenol is unique due to the presence of both a phenolic hydroxyl group and a substituted pyrrole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
IUPAC Name |
2-(2-methyl-5-phenylpyrrol-1-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-11-12-15(14-7-3-2-4-8-14)18(13)16-9-5-6-10-17(16)19/h2-12,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRAAGOOODDPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293769 | |
| Record name | o-(2-Methyl-5-phenylpyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93315-44-7 | |
| Record name | NSC92087 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-(2-Methyl-5-phenylpyrrol-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















